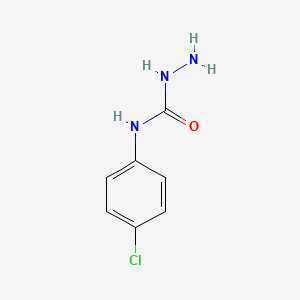
3-氨基-1-(4-氯苯基)脲
描述
3-Amino-1-(4-chlorophenyl)urea is an organic compound with the molecular formula C7H8ClN3O It is a derivative of urea where one of the hydrogen atoms is replaced by a 4-chlorophenyl group and another by an amino group
科学研究应用
3-Amino-1-(4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials.
作用机制
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Urea derivatives typically work by interacting with their target receptors, leading to changes in cellular processes .
Biochemical Pathways
Urea derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives can increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
Some urea derivatives have shown inhibitory activity against certain viruses .
Action Environment
The stability and efficacy of urea derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
3-Amino-1-(4-chlorophenyl)urea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with hydrolase enzymes, which catalyze the hydrolysis of chemical bonds. The compound acts as a substrate for these enzymes, leading to the formation of specific reaction products. Additionally, 3-Amino-1-(4-chlorophenyl)urea can bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
3-Amino-1-(4-chlorophenyl)urea has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. It also affects the expression of certain genes, which can result in altered protein synthesis and cellular behavior. Furthermore, 3-Amino-1-(4-chlorophenyl)urea impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of 3-Amino-1-(4-chlorophenyl)urea involves its interaction with various biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit the activity of certain hydrolase enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, 3-Amino-1-(4-chlorophenyl)urea can activate certain signaling pathways by binding to receptors and triggering downstream signaling cascades. These molecular interactions are essential for understanding the compound’s effects on cellular function and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-1-(4-chlorophenyl)urea can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-1-(4-chlorophenyl)urea is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in gene expression, protein synthesis, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-1-(4-chlorophenyl)urea vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. As the dosage increases, the compound’s effects become more pronounced. High doses of 3-Amino-1-(4-chlorophenyl)urea can lead to toxic or adverse effects, including cellular damage, disruption of metabolic processes, and organ dysfunction. It is essential to determine the appropriate dosage range for therapeutic applications to minimize potential risks and maximize benefits .
Metabolic Pathways
3-Amino-1-(4-chlorophenyl)urea is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by specific hydrolase enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in other biochemical reactions, contributing to the overall metabolic network. Understanding the metabolic pathways of 3-Amino-1-(4-chlorophenyl)urea is crucial for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Amino-1-(4-chlorophenyl)urea within cells and tissues are essential for understanding its biological activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 3-Amino-1-(4-chlorophenyl)urea within specific tissues or organelles can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Amino-1-(4-chlorophenyl)urea is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, 3-Amino-1-(4-chlorophenyl)urea may accumulate in the cytoplasm, where it can interact with cytoplasmic proteins and enzymes. Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-chlorophenyl)urea typically involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which is then reacted with ammonia to yield the desired product. The reaction conditions generally include:
Step 1: 4-chloroaniline is treated with phosgene in an inert solvent such as dichloromethane at low temperatures to form 4-chlorophenyl isocyanate.
Step 2: The 4-chlorophenyl isocyanate is then reacted with ammonia in a solvent like ethanol at room temperature to produce 3-Amino-1-(4-chlorophenyl)urea.
Industrial Production Methods: Industrial production methods for 3-Amino-1-(4-chlorophenyl)urea are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: 3-Amino-1-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
相似化合物的比较
4-Chlorophenylurea: Similar structure but lacks the amino group.
3-Amino-1-phenylurea: Similar structure but lacks the chlorine atom.
Comparison:
Uniqueness: The presence of both the amino and chlorophenyl groups in 3-Amino-1-(4-chlorophenyl)urea makes it unique compared to its analogs
属性
IUPAC Name |
1-amino-3-(4-chlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFKGEPYTJGZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374059 | |
| Record name | 3-amino-1-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69194-89-4 | |
| Record name | 3-amino-1-(4-chlorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
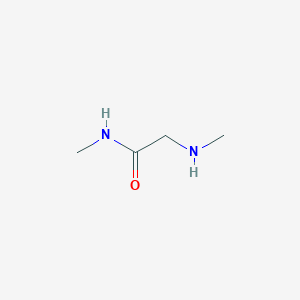
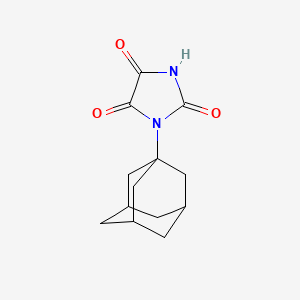
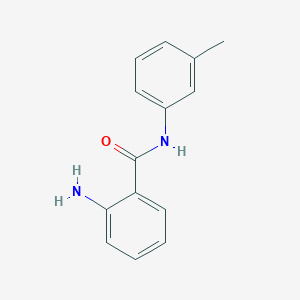
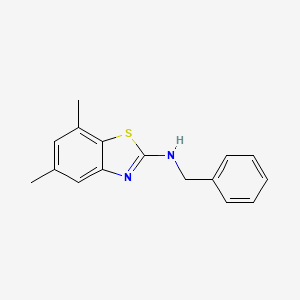
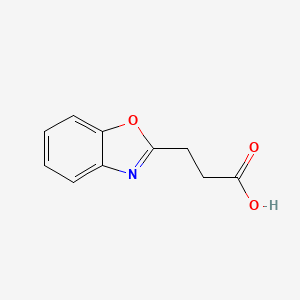
![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)
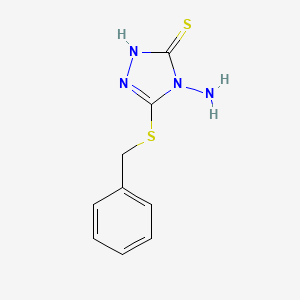




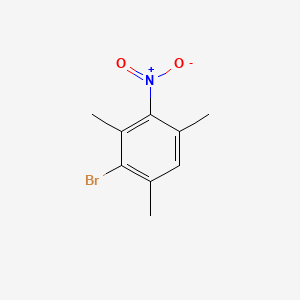
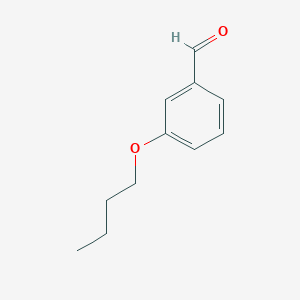
![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)
